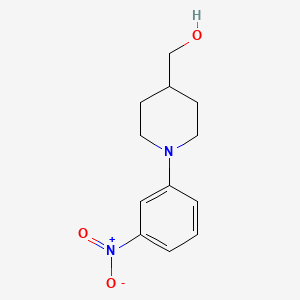

1-(3-Nitrophenyl)piperidine-4-methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Nitrophenyl)piperidine-4-methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is characterized by the presence of a nitrophenyl group attached to the piperidine ring, along with a methanol group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Métodos De Preparación

The synthesis of 1-(3-Nitrophenyl)piperidine-4-methanol typically involves the reaction of 3-nitrobenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods for piperidine derivatives often involve multi-step processes that include cyclization, hydrogenation, and functionalization reactions. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Análisis De Reacciones Químicas

1-(3-Nitrophenyl)piperidine-4-methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(3-Aminophenyl)piperidine-4-methanol.

Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

1-(3-Nitrophenyl)piperidine-4-methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is explored for its potential therapeutic applications.

Industry: It is used in the development of new materials and as a building block in organic synthesis

Mecanismo De Acción

The mechanism of action of 1-(3-Nitrophenyl)piperidine-4-methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in various biochemical reactions, and the piperidine ring can interact with biological receptors. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparación Con Compuestos Similares

1-(3-Nitrophenyl)piperidine-4-methanol can be compared with other similar compounds, such as:

1-(4-Nitrophenyl)piperidine-4-methanol: Similar structure but with the nitro group in the para position.

1-(3-Aminophenyl)piperidine-4-methanol: Formed by the reduction of the nitro group to an amino group.

1-(3-Chlorophenyl)piperidine-4-methanol: Contains a chloro group instead of a nitro group

These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound.

Actividad Biológica

1-(3-Nitrophenyl)piperidine-4-methanol is an organic compound that has attracted attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a piperidine ring substituted with a nitrophenyl group and a hydroxymethyl group, which contribute to its chemical reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its synthesis, biological interactions, and potential therapeutic applications.

Molecular Formula

- Molecular Formula : C12H16N2O3

- Structural Features :

- Piperidine ring

- Nitrophenyl group (electron-withdrawing)

- Hydroxymethyl group (capable of hydrogen bonding)

The presence of these functional groups enhances the compound's reactivity and influences its interactions with various biological targets.

Synthesis

This compound can be synthesized through several methods, including:

- Nitration of piperidine derivatives followed by hydroxymethylation.

- Reduction of nitro groups in related compounds to achieve the desired structure.

These synthetic routes are critical for obtaining the compound in sufficient purity for biological testing.

Binding Affinity and Interaction Studies

Recent studies have focused on the binding affinity of this compound against various biological targets, including enzymes and receptors. Techniques such as molecular docking and in vitro assays have been employed to evaluate these interactions.

Key Findings:

- The compound exhibits significant binding affinity towards certain neurotransmitter transporters, which may suggest potential applications in treating neurological disorders.

- Interaction studies indicate that the nitrophenyl group enhances the compound's ability to interact with biological macromolecules, potentially influencing its pharmacological profile.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro tests have demonstrated varying degrees of antibacterial and antifungal activities against several pathogens.

Antibacterial Activity:

- The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating effective growth inhibition.

- Comparative studies with similar piperidine derivatives suggest that modifications in the nitrophenyl substitution can significantly alter antimicrobial efficacy .

Antifungal Activity:

- Preliminary tests suggest moderate antifungal properties, particularly against Candida albicans. Further optimization of the compound's structure may enhance its antifungal activity .

Case Studies

Case Study 1: Neurotransmitter Transporter Inhibition

A study investigating various piperidine derivatives highlighted this compound's potential as a selective dopamine transporter inhibitor. The compound's unique structural features allowed it to exhibit higher selectivity compared to other analogs, suggesting its utility in developing treatments for disorders like depression or ADHD .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of piperidine derivatives, this compound demonstrated superior antibacterial activity against E. coli compared to structurally similar compounds. This finding underscores the importance of functional group positioning in enhancing biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Feature | Biological Activity | Uniqueness |

|---|---|---|---|

| 1-(4-Aminophenyl)piperidin-4-ol | Amino group instead of nitro | Moderate antibacterial | Different reactivity |

| 1-(4-Nitrophenyl)piperidin-3-methanol | Hydroxymethyl at 3-position | Varies | Distinct properties |

| 5-Nitro-2-(piperidin-1-yl)aniline | Aniline derivative | Low activity | Variations in solubility |

| (1-Phenylpiperidin-4-yl)methanol | Phenyl substitution | Moderate | Different pharmacological profile |

This table highlights how structural variations influence biological activity, emphasizing the distinctiveness of this compound.

Propiedades

Fórmula molecular |

C12H16N2O3 |

|---|---|

Peso molecular |

236.27 g/mol |

Nombre IUPAC |

[1-(3-nitrophenyl)piperidin-4-yl]methanol |

InChI |

InChI=1S/C12H16N2O3/c15-9-10-4-6-13(7-5-10)11-2-1-3-12(8-11)14(16)17/h1-3,8,10,15H,4-7,9H2 |

Clave InChI |

QFAUWIRKROYCPI-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1CO)C2=CC(=CC=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.